molecular formula C7H5BrF3NO B2725651 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one CAS No. 1600222-11-4

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Cat. No.: B2725651
CAS No.: 1600222-11-4
M. Wt: 256.022
InChI Key: FYQZWEVUPYIYFD-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a bromine atom at position 3 of the pyridine ring and a 2,2,2-trifluoroethyl group at the N1 position. Its molecular formula is C₇H₅BrF₃NO, with a molecular weight of 256.03 g/mol. The trifluoroethyl group enhances metabolic stability and bioavailability, a hallmark of fluorinated compounds, as fluorine's inductive effects reduce basicity and improve membrane permeability . This compound is utilized in medicinal chemistry as a precursor for Suzuki-Miyaura cross-coupling reactions to generate bioactive molecules targeting bromodomains and kinase inhibitors .

Properties

IUPAC Name

3-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-1-3-12(6(5)13)4-7(9,10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQZWEVUPYIYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the trifluoroethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the desired position. The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinones, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has been studied for its potential as a pharmaceutical intermediate. Its structure allows it to participate in various chemical reactions that are crucial for synthesizing biologically active compounds.

Case Studies

  • Antiviral Activity : Research has indicated that derivatives of pyridine compounds exhibit antiviral properties. For instance, compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication mechanisms .
  • Anticancer Properties : Some studies have suggested that halogenated pyridines can induce apoptosis in cancer cells. The presence of bromine and trifluoroethyl groups may enhance the biological activity of the compound against specific cancer cell lines .

Material Science

In material science, 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is being explored for its utility in creating advanced materials.

The environmental impact of halogenated compounds is a significant area of study. Research into 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one focuses on its degradation pathways and potential toxicity.

Research Findings

  • Degradation Studies : Investigations have shown that halogenated compounds can undergo photolytic degradation under UV light, leading to less harmful byproducts. Understanding these pathways is essential for assessing environmental risks associated with their use .
Degradation PathwayByproducts
UV Light ExposureNon-halogenated residues
HydrolysisTrifluoroacetic acid

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Pyridinone Core

The table below compares key structural and physicochemical properties of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one C₇H₅BrF₃NO 256.03 Br (C3), CF₃CH₂ (N1) High metabolic stability due to trifluoroethyl; versatile cross-coupling site
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one C₁₁H₇BrFNO 268.08 Br (C3), 2-fluorophenyl (N1) Aromatic substituent increases π-π interactions; lower lipophilicity
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one C₇H₅BrF₃NO 256.03 Br (C5), CF₃CH₂ (N1) Bromine at C5 alters reactivity in cross-coupling; similar stability
5-Bromo-1-ethyl-3-(trifluoromethyl)pyridin-2(1H)-one C₈H₇BrF₃NO 270.06 Br (C5), CF₃ (C3), CH₂CH₃ (N1) Trifluoromethyl enhances electron deficiency; ethyl group increases logP
4-Bromo-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one C₈H₇BrF₃NO 270.06 Br (C4), CF₃CH₂CH₂ (N1) Longer alkyl chain increases lipophilicity; bromine position affects reactivity

Biological Activity

Overview

3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a synthetic compound belonging to the pyridinone class, characterized by a bromine atom at the third position and a trifluoroethyl group at the first position of the pyridinone ring. This unique structure enhances its biological activity and potential applications in medicinal chemistry.

The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves bromination of a pyridinone precursor followed by the introduction of the trifluoroethyl group through nucleophilic substitution reactions. The trifluoroethyl group is known to improve lipophilicity, facilitating better membrane permeability and bioavailability in biological systems .

The biological activity of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity and specificity towards these targets. Additionally, the trifluoroethyl group may enhance stability and influence the compound's pharmacokinetic properties .

Pharmacological Applications

Research indicates that this compound exhibits potential as an inhibitor in several biochemical pathways. Notably, it has been studied for its role in modulating cellular responses related to oxidative stress and inflammation. Such properties make it a candidate for therapeutic applications in conditions like cancer and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one:

  • Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound can exert neuroprotective effects by activating the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, compounds structurally similar to 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one showed significant antioxidant activity in neuronal cell models .
  • Anticancer Activity : The compound has been evaluated for its potential to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation. Preliminary results suggest that it may affect the Hippo signaling pathway, which is critical for regulating cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
3-Chloro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-oneChlorine instead of bromineModerate neuroprotective effects
3-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-oneIodine atomEnhanced lipophilicity but lower binding affinity
3-Bromo-1-(2,2,2-trifluoroethyl)pyridin-4(1H)-oneBromine at position 4Increased stability and potency

Q & A

Q. Table 1: Reaction Optimization Parameters

StepKey VariablesOptimal ConditionsYield Improvement Strategies
3Base, solventK₂CO₃ in MeCN at 25°CIncrease triflate equivalents
4Catalyst, tempPd(PPh₃)₂Cl₂ at 110°CPre-dry toluene to avoid hydrolysis
6ReductantNaBH₃CN in MeOHAdjust NH₄OAc concentration

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR () : Critical for confirming trifluoroethyl and pyridinone moieties. For example, the trifluoroethyl group shows a quartet at δ 4.97 (q, J=9.2 Hz), while aromatic protons appear at δ 8.64–8.80.
  • LCMS () : Used to monitor reaction progress (e.g., 70% product formation in Step 3).
  • TLC (Step 6, ) : Employed to track reductive amination (DCM:MeOH=10:1).
  • 19F NMR (if available) : Useful for verifying trifluoroethyl integration and purity.

Advanced: How does the trifluoroethyl group influence the compound’s physicochemical and pharmacokinetic properties?

Answer:
The trifluoroethyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5 estimated).
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism ().
  • Bioavailability : The group’s inductive effects lower basicity of adjacent amines, improving solubility at physiological pH.
  • Protein binding : Fluorine’s hydrophobic effect may enhance target affinity, as seen in kinase inhibitors ().

Q. Table 2: Fluorine Impact on Properties

PropertyEffect of CF₃CH₂-Mechanism
LogP+0.8–1.2Hydrophobic trifluoromethyl
Metabolic Half-life↑ 30–50%Reduced CYP450 interactions
Solubility (pH 7.4)↓ SlightInductive electron withdrawal

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Answer:
Discrepancies (e.g., Step 3’s 26% vs. Step 4’s 72% yield) arise from:

  • Kinetic vs. thermodynamic control : Higher temperatures in Step 4 favor product stability.
  • Catalyst deactivation : Pd catalysts (Step 4) may require strict inert conditions.
  • Workup losses : Low-yield steps (e.g., Step 3) benefit from alternative extraction solvents (e.g., DCM instead of EtOAc).

Q. Methodological Solutions :

  • Design of Experiments (DoE) : Systematically vary parameters like solvent polarity and catalyst loading.
  • In-line analytics : Use FTIR or ReactIR to monitor intermediates in real time.

Advanced: What challenges arise in achieving regioselective bromination of the pyridinone ring?

Answer:
Regioselectivity is influenced by:

  • Electronic effects : Bromination favors electron-rich positions (e.g., para to electron-donating groups).
  • Steric hindrance : The trifluoroethyl group may block certain sites.
  • Directing groups : Use of protecting groups (e.g., acetyl) can steer bromination to desired positions ().

Case Study :
In Step 5 (), hydrolysis of an enol ether to a ketone precedes bromination. Without proper directing groups, mixtures may form. Alternatives include using NBS (N-bromosuccinimide) with Lewis acids (e.g., FeBr₃) for controlled reactivity.

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